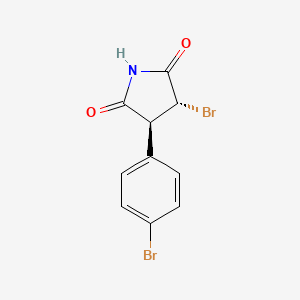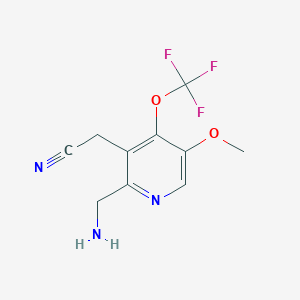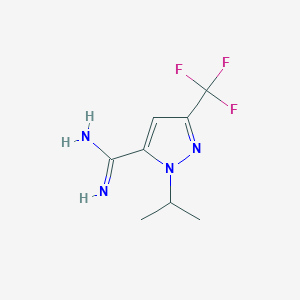
1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide is an organic compound characterized by its unique molecular structure, which includes an isopropyl group, a trifluoromethyl group, and a pyrazole ring
Métodos De Preparación
The synthesis of 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide typically involves multiple steps, starting with the formation of the pyrazole ringIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .
Análisis De Reacciones Químicas
1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. .
Aplicaciones Científicas De Investigación
1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in material science and engineering
Mecanismo De Acción
The mechanism of action of 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide can be compared with other similar compounds, such as:
- 1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-yl)boronic acid
- 1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
- 1-Isopropyl-3-(3-trifluoromethyl-phenyl)-urea
These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the isopropyl and trifluoromethyl groups in this compound contributes to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C8H11F3N4 |
|---|---|
Peso molecular |
220.20 g/mol |
Nombre IUPAC |
2-propan-2-yl-5-(trifluoromethyl)pyrazole-3-carboximidamide |
InChI |
InChI=1S/C8H11F3N4/c1-4(2)15-5(7(12)13)3-6(14-15)8(9,10)11/h3-4H,1-2H3,(H3,12,13) |
Clave InChI |
ORHZPBJOCAHXLV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=CC(=N1)C(F)(F)F)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,4R)-4-[(5-hydroxypentyl)amino]oxolan-3-ol](/img/structure/B13349927.png)
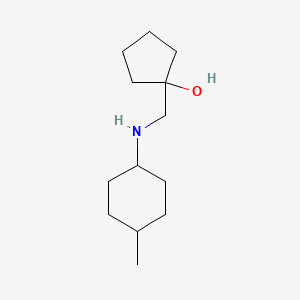

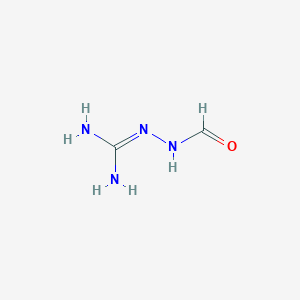
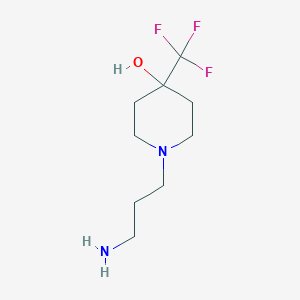
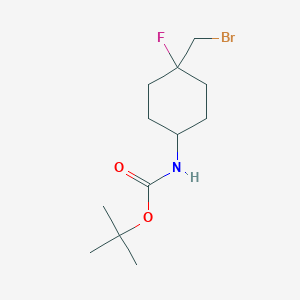
![a-[2-(Dimethylamino)ethyl] Hydrocinnamic Acid Ethyl Ester Hydrochloride Salt](/img/structure/B13349970.png)
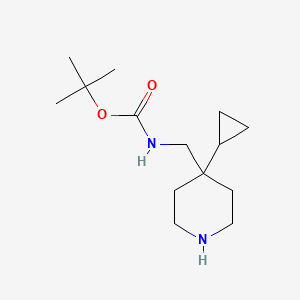

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-3-carboxylic acid](/img/structure/B13349994.png)

